molecular formula C11H16N5NaO9P2 B14772532 Ampcp

Ampcp

Cat. No.: B14772532
M. Wt: 447.21 g/mol
InChI Key: RFGZKSPLJPHQMI-YCSZXMBFSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPCP typically involves the reaction of adenosine with methylene diphosphonic acid under specific conditionsThe final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

AMPCP primarily undergoes substitution reactions due to the presence of the methylene diphosphate group. It is also involved in hydrolysis reactions catalyzed by the enzyme CD73 .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as methylene diphosphonic acid, adenosine, and various protecting groups for the hydroxyl functionalities. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediate compounds .

Major Products Formed

The major product formed from the synthesis of this compound is adenosine 5’-(α,β-methylene)diphosphate itself. During its interaction with CD73, this compound acts as a competitive inhibitor, preventing the hydrolysis of adenosine monophosphate (AMP) to adenosine .

Scientific Research Applications

AMPCP has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

AMPCP is compared with other non-hydrolysable nucleotide diphosphonate inhibitors such as adenosine 5’-(α,β-methylene)triphosphate (this compound-TP) and adenosine 5’-(α,β-methylene)monophosphate (this compound-MP). While all these compounds inhibit CD73, this compound is the most potent inhibitor among them . The uniqueness of this compound lies in its high affinity for CD73 and its ability to effectively block the immunosuppressive action of adenosine .

Conclusion

Adenosine 5’-(α,β-methylene)diphosphate (this compound) is a significant compound in the field of biomedical research, particularly in cancer immunotherapy. Its ability to inhibit CD73 and modulate purinergic signaling makes it a valuable tool for studying various biological processes and developing new therapeutic strategies.

Properties

Molecular Formula

C11H16N5NaO9P2

Molecular Weight

447.21 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate

InChI

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1

InChI Key

RFGZKSPLJPHQMI-YCSZXMBFSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]

Origin of Product

United States

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